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molecular formula C6H5BBr2O2 B046796 3,5-Dibromophenylboronic acid CAS No. 117695-55-3

3,5-Dibromophenylboronic acid

Cat. No. B046796
M. Wt: 279.72 g/mol
InChI Key: WQBLCGDZYFKINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05070183

Procedure details

To 9.44 g of 1,3,5-tribromobenzene in 200 mL of diethyl ether was added 19.4 mL of 1.55 M n-butyllithium in hexane at -78° under nitrogen. The suspension was stirred for 30 min, then added to 30 mL of trimethyl borate in 300 mL of diethyl ether at the same temperature. The now clear solution was stirred at -78° for 30 min then warmed to room temperature overnight. Fifty mL of 1 N hydrochloric acid were added and allowed to react for 2 h. The aqueous layer was discarded and the ether layer was extracted with 2 N sodium hydroxide solution (5 times with 100 mL). The extract was washed once with 50 mL of ether, then acidified with 6N HCl to pH 2 at 0°. A white precipitate was collected by filtration after the solution had been kept at 0° for 2 h. After air drying, 8.49 g (95%) of the title product was obtained. Melting point was >300° and the purity was confirmed by chromatography.
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([Br:9])[CH:3]=1.C([Li])CCC.[B:15](OC)([O:18]C)[O:16]C.Cl>C(OCC)C.CCCCCC>[Br:1][C:2]1[CH:7]=[C:6]([B:15]([OH:18])[OH:16])[CH:5]=[C:4]([Br:9])[CH:3]=1

Inputs

Step One
Name
Quantity
9.44 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The now clear solution was stirred at -78° for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to react for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the ether layer was extracted with 2 N sodium hydroxide solution (5 times with 100 mL)
WASH
Type
WASH
Details
The extract was washed once with 50 mL of ether
CUSTOM
Type
CUSTOM
Details
acidified with 6N HCl to pH 2 at 0°
FILTRATION
Type
FILTRATION
Details
A white precipitate was collected by filtration after the solution
WAIT
Type
WAIT
Details
had been kept at 0° for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.49 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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